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Compound of Interest

Compound Name:
4-Bromo-2-morpholinobenzoic

acid

CAS No.: 1099687-03-2

Cat. No.: B1517752

Get Quote

CAS Registry Number: 1099687-03-2 Molecular Formula: C₁₁H₁₂BrNO₃ Molecular Weight:

286.12 g/mol Primary Application: Pharmacophore scaffold for PI3K/mTOR kinase inhibitors.[1]

Executive Summary & Synthetic Context
As a Senior Application Scientist, I prioritize understanding the origin of a sample before

analyzing its spectrum. 4-Bromo-2-morpholinobenzoic acid is rarely isolated from natural

sources; it is almost exclusively synthesized via Nucleophilic Aromatic Substitution (SNAr).[1]

Understanding this pathway is critical for interpreting spectroscopic data, as the primary

impurities will be the starting material (4-bromo-2-fluorobenzoic acid) or hydrolysis byproducts.

[1] The morpholine ring introduces specific solubility characteristics and distinct NMR signals

that serve as the primary validation checkpoint.[1][2]

Synthetic Pathway & Impurity Logic
The synthesis typically involves displacing the fluorine atom on 4-bromo-2-fluorobenzoic acid

with morpholine.[1] This reaction relies on the electron-withdrawing carboxylic acid group to
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activate the ortho-fluorine.[1]
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Figure 1: Synthetic workflow illustrating the origin of the target compound and potential

spectroscopic impurities.

Mass Spectrometry (MS) Profiling
Mass spectrometry provides the first "Go/No-Go" decision point.[1][2] For halogenated

compounds, the isotopic pattern is more diagnostic than the exact mass alone.[1][2]

Experimental Parameters (ESI-MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the

carboxylic acid moiety (formation of [M-H]⁻).[1][2] Positive mode (ESI+) is possible but may

show adducts.[1][2]

Solvent: Methanol/Water + 0.1% Formic Acid.[1][2]

Diagnostic Isotopic Signature
Bromine exists naturally as two isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1][2] This creates a

distinct 1:1 doublet ("twin peaks") separated by 2 mass units in the molecular ion cluster.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://www.benchchem.com/product/b1517752?utm_src=pdf-body-href
https://www.benchchem.com/product/b1517752?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluorobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-chlorobenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Fragmentation Logic (MS/MS)
Upon collision-induced dissociation (CID), the molecule follows a predictable fragmentation

pathway useful for structural confirmation:

Decarboxylation: Loss of CO₂ ([M-H]⁻ - 44 Da).[1][2]

Morpholine Ring Cleavage: Loss of C₄H₈O fragment.[1][2]

Nuclear Magnetic Resonance (NMR)
Characterization
NMR is the definitive method for confirming the regiochemistry of the morpholine substitution.

[1][2] The disappearance of 19F-1H coupling (present in the starting material) and the

appearance of morpholine methylene signals are the key indicators.[1][2]

1H NMR (400 MHz, DMSO-d₆)
DMSO-d₆ is the standard solvent as it ensures solubility of the zwitterionic amino-acid core and

prevents exchange of the carboxylic acid proton.[1]

Spectral Assignment Table[1][2]
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13C NMR (100 MHz, DMSO-d₆)
Key diagnostic carbons include the carbonyl (C=O) and the C-Br carbon (typically distinct due

to the heavy atom effect).[1]

Carbonyl (C=O): ~167 ppm.[1][2]

Aromatic C-N (C2): ~152 ppm (Deshielded by nitrogen).[1][2]

Aromatic C-Br (C4): ~125 ppm.[1][2][3]

Morpholine Carbons: ~66 ppm (O-C) and ~52 ppm (N-C).[1][2]

Structural Visualization of NMR Signals
The following diagram maps the proton environments to their expected chemical shifts,

visualizing the electronic effects (shielding/deshielding).
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Figure 2: NMR Assignment Logic mapping structural moieties to chemical shift environments.

Quality Control & Impurity Profiling
In a drug development context, purity is paramount.[1][2] The synthesis from 4-bromo-2-

fluorobenzoic acid presents a specific risk: Residual Fluorine.[1]

The "Fluorine Check" Protocol
If the SNAr reaction is incomplete, the starting material will remain.[1][2]

1H NMR Check: Look for complex splitting in the aromatic region.[1][2] The starting material

(4-bromo-2-fluorobenzoic acid) has 19F-1H coupling, which causes additional splitting of the

aromatic signals that is absent in the pure morpholine product.[1]

19F NMR (Optional but Recommended): Run a quick uncoupled 19F scan.[1][2]

Pure Product: Silent (No signal).[1][2]

Impure: Signal at ~ -106 ppm (characteristic of Ar-F).

Solubility Note for Analysis
This compound is a zwitterion (acid + amine).[1][2]
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Neutral Water: Poor solubility.[1][2]

Acidic/Basic Water: Good solubility (salt formation).[1][2]

DMSO/DMF: Excellent solubility (Recommended for stock solutions).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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